molecular formula C8H4Cl6 B14468557 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene CAS No. 67793-53-7

2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene

Cat. No.: B14468557
CAS No.: 67793-53-7
M. Wt: 312.8 g/mol
InChI Key: JNEGPINFRRYWDC-UHFFFAOYSA-N
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Description

2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is an organochlorine compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a highly chlorinated aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the reaction of benzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes where benzene is treated with chlorine gas in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the benzene ring.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of chlorinated benzoic acids or other oxidized products.

    Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved in its action include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichlorobenzene: Another chlorinated benzene derivative with similar chemical properties.

    1,3,5-Trichlorobenzene: A compound with three chlorine atoms attached to the benzene ring in different positions.

    Hexachlorobenzene: A highly chlorinated benzene derivative with six chlorine atoms.

Uniqueness

2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is unique due to its specific arrangement of chlorine atoms and the presence of both dichloromethyl and trichloromethyl groups

Properties

CAS No.

67793-53-7

Molecular Formula

C8H4Cl6

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene

InChI

InChI=1S/C8H4Cl6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H

InChI Key

JNEGPINFRRYWDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)Cl

Origin of Product

United States

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